2-Acetyl-2-pyrroline is a volatile organic compound recognized for its distinct aroma, often described as popcorn-like. It is primarily associated with fragrant rice varieties and has garnered attention in food science due to its role in flavor development. This compound is classified under the category of pyrazines and pyrroles, which are known for their contributions to the sensory profiles of various foods.
The primary natural sources of 2-acetyl-2-pyrroline include fragrant rice, particularly Oryza sativa varieties like Jasmine and Basmati. It is also found in other cooked foods, vegetables, and some animal products. The compound is produced through biochemical pathways, particularly during the Maillard reaction, which occurs when sugars and amino acids undergo thermal processing.
Chemically, 2-acetyl-2-pyrroline belongs to the class of heterocyclic compounds, specifically pyrroles. Its structure includes a pyrrole ring with an acetyl group attached at the second position, contributing to its unique flavor profile.
The synthesis of 2-acetyl-2-pyrroline can be achieved through several methods:
The chemical synthesis typically involves controlling reaction conditions such as temperature and pressure to optimize yield and purity. For instance, the synthesis from 2-acetylpyrrole requires careful monitoring of hydrogenation conditions to prevent over-reduction or formation of by-products.
The compound exhibits distinct spectral characteristics that can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. Its melting point is around 35 °C, and it is soluble in organic solvents like ethanol and methanol but less so in water.
2-Acetyl-2-pyrroline participates in various chemical reactions:
The stability of 2-acetyl-2-pyrroline can be influenced by factors such as pH, temperature, and the presence of other reactants during cooking or processing. Understanding these reactions is crucial for optimizing flavor retention in food applications.
The formation of 2-acetyl-2-pyrroline primarily occurs through the interaction of proline with reducing sugars during thermal processing (e.g., cooking). The process involves several steps:
This mechanism has been supported by various studies demonstrating that specific conditions during cooking lead to higher concentrations of this aroma compound in fragrant rice .
Relevant analyses indicate that the compound's volatility contributes significantly to its aroma profile, making it a critical component in flavor chemistry .
2-Acetyl-2-pyrroline is a heterocyclic organic compound with the molecular formula C6H9NO and a molecular weight of 111.14 g/mol. Its IUPAC name is 1-(2,3-dihydro-1H-pyrrol-5-yl)ethanone, reflecting the acetyl group (-COCH3) attached to the 2-position of a partially saturated pyrroline ring. The structure comprises a five-membered ring containing nitrogen (pyrroline) with a ketone functional group at the second carbon [7] [10].
The compound is achiral due to the absence of asymmetric carbon atoms and exists as a single stereoisomer. The pyrroline ring adopts an enol-imine tautomeric equilibrium, though the keto-enamine form predominates under standard conditions. The planar ring system and conjugated carbonyl group contribute to its chemical reactivity and spectroscopic behavior [3] [8].
Table 1: Fundamental Chemical Identifiers of 2-Acetyl-2-pyrroline
Property | Value | Source |
---|---|---|
Molecular Formula | C6H9NO | [1] [10] |
Molecular Weight | 111.14 g/mol | [4] [8] |
IUPAC Name | 1-(2,3-Dihydro-1H-pyrrol-5-yl)ethanone | [7] |
CAS Registry Number | 1314926-27-6 | [7] |
Standard InChI | InChI=1S/C6H9NO/c1-5(8)6-3-2-4-7-6/h3,7H,2,4H2,1H3 | [8] |
The structural isomer 2-acetyl-1-pyrroline (2-AP; CAS 85213-22-5) exhibits profound biological significance compared to 2-acetyl-2-pyrroline. Both isomers share the molecular formula C6H9NO but differ in the acetyl group's attachment position: C1 versus C2 of the pyrroline ring. This positional variance dramatically alters their stability, occurrence, and functional roles:
Table 2: Structural and Functional Comparison of Pyrroline Isomers
Property | 2-Acetyl-1-pyrroline | 2-Acetyl-2-pyrroline |
---|---|---|
Acetyl Position | C1 of pyrroline ring | C2 of pyrroline ring |
Key Natural Sources | Jasmine rice, pandan, popcorn | Minor constituent in bread crust, cheeses |
Odor Threshold | 0.02–0.04 ng/L (air) | Not characterized |
Thermal Stability | Low (degrades upon heating) | Moderate |
Biosynthetic Pathway | Maillard reaction, enzymatic | Primarily synthetic |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While explicit NMR assignments for 2-acetyl-2-pyrroline are limited in the literature, its structure predicts distinctive signals:
Infrared (IR) Spectroscopy
The IR spectrum displays a strong carbonyl stretch at 1670–1700 cm-1 (ketone) and C=C stretches at 1600–1650 cm-1, characteristic of the dihydropyrrole ring [6].
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary tool for identifying and quantifying 2-acetyl-2-pyrroline in complex matrices. Key parameters include:
Table 3: GC-MS Retention Indices and Fragmentation Patterns
Analytical Condition | Value | Reference |
---|---|---|
Non-polar Column (SE-54) | RI 916–929 | [4] [5] |
Polar Column (DB-FFAP) | RI 1327 | [4] |
Characteristic Fragments | m/z 111 (M+•), 83, 68, 43 | [8] |
Experimental and calculated thermodynamic data for 2-acetyl-2-pyrroline reveal its physical behavior under environmental conditions:
Table 4: Experimentally Derived Thermodynamic Properties
Property | Value | Measurement Context |
---|---|---|
Boiling Point | 252–253°C | Estimated at 760 mm Hg [7] |
Vapor Pressure | 0.019 mmHg | At 25°C [7] |
Water Solubility | 394.2 g/L | At 25°C [7] |
logP (octanol/water) | 0.81 | Crippen calculated [6] |
Critical Temperature (Tc) | 421°C | Joback calculated [6] |
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